molecular formula C8H11NO B6235594 1-{2-azabicyclo[2.2.1]hept-5-en-2-yl}ethan-1-one CAS No. 83442-24-4

1-{2-azabicyclo[2.2.1]hept-5-en-2-yl}ethan-1-one

Cat. No.: B6235594
CAS No.: 83442-24-4
M. Wt: 137.2
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Description

1-{2-Azabicyclo[2.2.1]hept-5-en-2-yl}ethan-1-one is a bicyclic compound that features a nitrogen atom within its structure. . Its unique structure makes it a versatile building block in organic synthesis.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-azabicyclo[2.2.1]hept-5-en-2-yl}ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to produce oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production of this compound often employs large-scale biotransformation processes using whole cell catalysts. This method allows for the resolution of racemic mixtures to obtain both optical forms of the lactam with high optical purity . The laevorotatory enantiomer can then be converted into various therapeutic agents.

Chemical Reactions Analysis

Types of Reactions

1-{2-Azabicyclo[2.2.1]hept-5-en-2-yl}ethan-1-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various halogenating agents for substitution reactions . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include oxygenated 2-azabicyclo[2.2.1]heptanes, bromo esters, and hydroxy amides . These products serve as intermediates in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-Azabicyclo[2.2.1]hept-5-en-2-yl}ethan-1-one stands out due to its specific bicyclic structure that includes a nitrogen atom, making it a valuable intermediate in the synthesis of various therapeutic agents. Its ability to undergo a wide range of chemical reactions and its applications in multiple scientific fields further highlight its uniqueness .

Properties

CAS No.

83442-24-4

Molecular Formula

C8H11NO

Molecular Weight

137.2

Purity

95

Origin of Product

United States

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